N-{[1-(4-fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide
CAS No.: 1049433-21-7
Cat. No.: VC11983841
Molecular Formula: C20H18FNO2S
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049433-21-7 |
|---|---|
| Molecular Formula | C20H18FNO2S |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | N-[[1-(4-fluorophenyl)cyclopropyl]methyl]naphthalene-1-sulfonamide |
| Standard InChI | InChI=1S/C20H18FNO2S/c21-17-10-8-16(9-11-17)20(12-13-20)14-22-25(23,24)19-7-3-5-15-4-1-2-6-18(15)19/h1-11,22H,12-14H2 |
| Standard InChI Key | TVTYTMKJVSKOLO-UHFFFAOYSA-N |
| SMILES | C1CC1(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)F |
| Canonical SMILES | C1CC1(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Physicochemical Properties
N-{[1-(4-Fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide possesses a molecular formula of C₂₀H₁₈FNO₂S and a molar mass of 355.4 g/mol . The compound’s structure integrates a naphthalene ring system, a sulfonamide functional group (-SO₂NH-), and a cyclopropane ring substituted with a 4-fluorophenyl group. Key physicochemical properties, such as solubility and logP, remain uncharacterized in available literature, though its hydrophobic naphthalene component suggests limited aqueous solubility.
Table 1: Molecular Descriptors
Structural Analysis
The compound’s architecture combines three distinct moieties:
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Naphthalene-1-sulfonyl group: A bicyclic aromatic system providing planar rigidity and π-π stacking potential.
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Sulfonamide bridge (-SO₂NH-): A polar group capable of hydrogen bonding, often critical for target binding in bioactive molecules.
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[1-(4-Fluorophenyl)cyclopropyl]methyl group: A cyclopropane ring fused to a fluorinated phenyl group, introducing steric constraints and electronic effects.
The fluorine atom at the para position of the phenyl ring exerts an electron-withdrawing effect, enhancing the electrophilicity of adjacent substituents and potentially influencing metabolic stability. The cyclopropane ring’s angle strain may contribute to unique conformational dynamics, affecting molecular interactions.
Synthesis and Reactivity
Synthetic Pathways
The primary synthesis route involves the reaction of naphthalene-1-sulfonyl chloride with [1-(4-fluorophenyl)cyclopropyl]methylamine under basic conditions:
This nucleophilic substitution proceeds via deprotonation of the amine, followed by attack on the sulfonyl chloride. Polar aprotic solvents like dichloromethane or dimethylformamide are typically employed to stabilize intermediates.
Reactivity Profile
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Sulfonamide Group: Susceptible to hydrolysis under acidic or alkaline conditions, yielding naphthalene-1-sulfonic acid and the corresponding amine.
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Cyclopropane Ring: May undergo ring-opening reactions under thermal or photolytic stress, though the fluorine substituent’s inductive effects could stabilize the structure.
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Aromatic Systems: The naphthalene and fluorophenyl rings participate in electrophilic substitution, though reaction sites are sterically hindered by adjacent groups.
| Target | Potential Interaction Mechanism | Therapeutic Area |
|---|---|---|
| DHPS | Competitive inhibition | Bacterial infections |
| COX-2 | Allosteric modulation | Inflammation |
| TRPM8 | Channel blockade | Neuropathic pain |
Structural Analogues and Research Gaps
Comparative Analysis with Analogues
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Sulfamethoxazole: Shares the sulfonamide group but lacks the cyclopropane and naphthalene systems, limiting structural overlap.
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Celecoxib: Contains a sulfonamide moiety but integrates a pyrazole ring instead of naphthalene, highlighting divergent target selectivity.
Unaddressed Research Questions
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties remain unstudied.
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Toxicity: Cytotoxicity and organ-specific toxicities need evaluation in vitro and in vivo.
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Target Validation: High-throughput screening against enzyme and receptor panels is essential to identify precise mechanisms.
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